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molecular formula C7H9ClN2O2 B1589915 3-Hydrazinobenzoic acid hydrochloride CAS No. 87565-98-8

3-Hydrazinobenzoic acid hydrochloride

Cat. No. B1589915
M. Wt: 188.61 g/mol
InChI Key: YONFQPJFIKYVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202257B2

Procedure details

To a solution (200 mL) of m-amino benzoic acid (200 g, 1.46 mol) in concentrated HCl was added an aqueous solution (250 mL) of NaNO2 (102 g, 1.46 mol) at 0° C. The reaction mixture was stirred for 1 h and a solution of SnCl2.2H2O (662 g, 2.92 mol) in concentrated HCl (2 L) was then added at 0° C., and the reaction stirred for an additional 2h at RT. The precipitate was filtered and washed with ethanol and ether to yield 3-hydrazino-benzoic acid hydrochloride as a white solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
662 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[N:11]([O-])=O.[Na+].O.O.[Cl:17][Sn]Cl>Cl>[ClH:17].[NH:1]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])[NH2:11] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
250 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
662 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
2 L
Type
solvent
Smiles
Cl
Step Three
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ethanol and ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N(N)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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